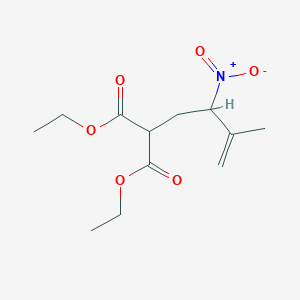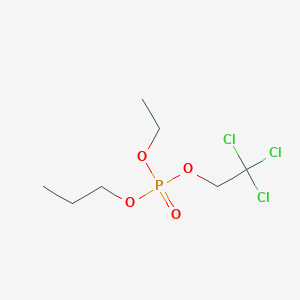
Ethyl propyl 2,2,2-trichloroethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl propyl 2,2,2-trichloroethyl phosphate is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes ethyl, propyl, and trichloroethyl groups attached to a phosphate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propyl 2,2,2-trichloroethyl phosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide, followed by the introduction of ethyl and propyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions. The process includes purification steps to remove impurities and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl propyl 2,2,2-trichloroethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the trichloroethyl group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.
Scientific Research Applications
Ethyl propyl 2,2,2-trichloroethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of flame-retardant materials, plasticizers, and viscosity regulators.
Mechanism of Action
The mechanism of action of ethyl propyl 2,2,2-trichloroethyl phosphate involves its interaction with molecular targets and pathways within biological systems. The compound can affect various biochemical processes, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Ethyl propyl 2,2,2-trichloroethyl phosphate can be compared with other similar compounds, such as:
Tris(2-chloroethyl) phosphate: Known for its use as a flame retardant and plasticizer.
Tris(1-chloro-2-propyl) phosphate: Another flame retardant with similar applications.
Tris(2-chloro-1-methylethyl) phosphate: Used in similar industrial applications.
The uniqueness of this compound lies in its specific combination of ethyl, propyl, and trichloroethyl groups, which confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
62239-71-8 |
|---|---|
Molecular Formula |
C7H14Cl3O4P |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
ethyl propyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-3-5-13-15(11,12-4-2)14-6-7(8,9)10/h3-6H2,1-2H3 |
InChI Key |
QLYRHBMUMDXLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCC)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-](/img/structure/B14535775.png)
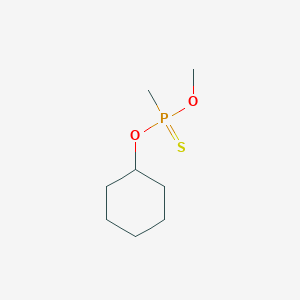
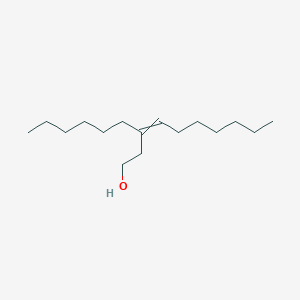
![3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B14535792.png)
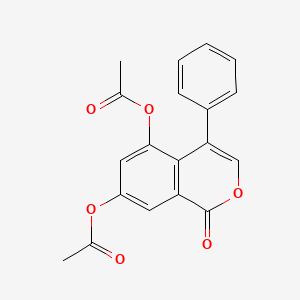
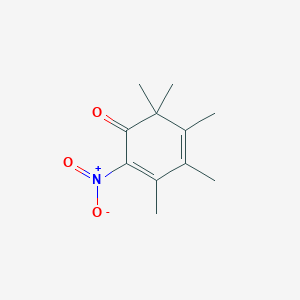
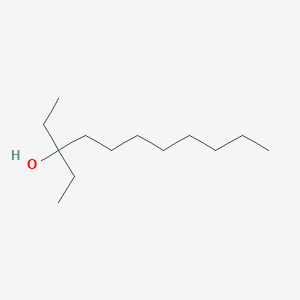
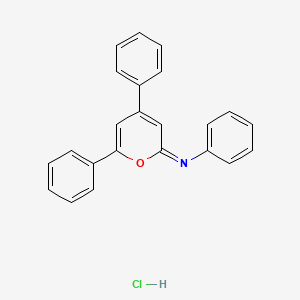
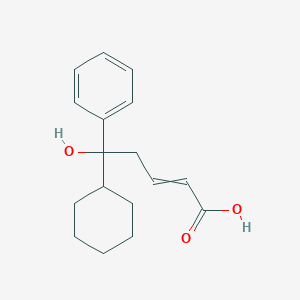
![Benzenemethanol, 2-[(1-phenylethyl)thio]-](/img/structure/B14535824.png)
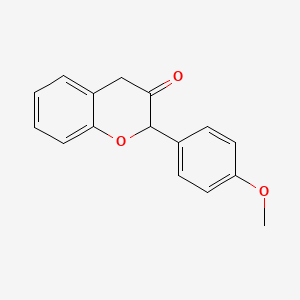
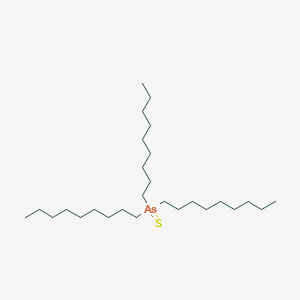
![2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-](/img/structure/B14535839.png)
